molecular formula C8H17NO B035009 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol CAS No. 101258-96-2

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol

Cat. No.: B035009
CAS No.: 101258-96-2
M. Wt: 143.23 g/mol
InChI Key: NRXIXDFFYWZZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is a tertiary alcohol containing a pyrrolidine substituent. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol. The compound features a branched carbon backbone, where the hydroxyl group (-OH) is attached to a carbon adjacent to a quaternary center bearing a pyrrolidine ring (a five-membered amine heterocycle).

Preparation Methods

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are foundational for introducing the pyrrolidine group into the target molecule. One documented route involves reacting 2-methylpropanal derivatives with pyrrolidine under basic conditions. For instance, the reaction of 2-methylpropanal with pyrrolidine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C yields the intermediate imine, which is subsequently reduced to the alcohol . This method mirrors Mannich-like pathways, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon.

Reaction Conditions and Optimization

  • Solvent : Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Elevated temperatures (80–100°C) accelerate imine formation but require careful control to avoid side reactions.

  • Catalyst : Base catalysts (e.g., K₂CO₃) deprotonate the amine, increasing its nucleophilicity .

A widely cited method involves reducing ethyl 2-methyl-2-(pyrrolidin-1-yl)propanoate to the corresponding alcohol using lithium borohydride (LiBH₄). This two-step process begins with esterification of the carboxylic acid precursor, followed by borohydride reduction .

Procedure :

  • Ester Synthesis : Reacting 2-methyl-2-(pyrrolidin-1-yl)propanoic acid with ethanol under acidic conditions yields the ethyl ester.

  • Reduction : The ester is treated with LiBH₄ in tetrahydrofuran (THF) and methanol at 4°C, gradually warming to room temperature. After 18 hours, the reaction is quenched with aqueous NaOH, and the product is extracted with dichloromethane .

Key Data :

ParameterDetails
Reducing AgentLiBH₄ (5 equiv)
Solvent SystemTHF/MeOH (10:1 v/v)
Temperature4°C → room temperature
WorkupAqueous extraction, Na₂SO₄ drying

This method avoids harsh conditions (e.g., LiAlH₄) and is scalable for industrial applications .

Asymmetric Synthesis and Chiral Resolution

Enantiomerically pure 2-methyl-2-(pyrrolidin-1-yl)propan-1-ol is critical for pharmaceutical applications. Patent WO2008137087A1 outlines a chiral synthesis starting from 2-methylpyrroline, which is hydrogenated using a platinum catalyst (e.g., Pt/C) in ethanol-methanol mixtures . The resulting racemic 2-methylpyrrolidine is resolved via tartrate salt formation (L-tartrate for R-enantiomer, D-tartrate for S-enantiomer) .

Steps :

  • Hydrogenation : 2-Methylpyrroline is hydrogenated at ambient temperature under H₂ pressure.

  • Salt Formation : The free base is treated with L-tartaric acid in ethanol, yielding diastereomeric salts.

  • Recrystallization : Repeated recrystallization enriches enantiomeric excess (ee) to >98% .

Catalytic Data :

CatalystSolventee (%)Yield (%)
5% Pt/CEtOH/MeOH (3:1)9885
PtO₂EtOH9578

This method is commercially viable, avoiding hazardous reagents and enabling multi-kilogram production .

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for the nucleophilic substitution step, minimizing thermal degradation and improving yield consistency. Key considerations include:

  • Catalyst Recycling : Immobilized base catalysts (e.g., K₂CO₃ on silica) reduce waste.

  • Purification : Short-path distillation under reduced pressure isolates the product with >99% purity .

Process Parameters :

StageConditions
ReactionContinuous flow, 80°C, 10 bar
Catalyst Loading5 wt% K₂CO₃/silica
Distillation100°C, 0.1 mbar

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of major methods:

MethodAdvantagesLimitationsYield (%)
Nucleophilic SubstitutionScalable, low-cost reagentsRequires high temperatures60–70
Ester ReductionMild conditions, high purityMulti-step synthesis85–90
Asymmetric HydrogenationHigh enantioselectivityExpensive catalysts75–85

Scientific Research Applications

Potential Therapeutic Uses

Research has indicated that 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol may have significant implications in drug development:

  • Antidepressant-like Effects: Animal studies have shown that this compound exhibits antidepressant-like efficacy in forced swim tests, suggesting potential for treating depression.
  • Stress Response Modulation: It has been observed to attenuate behavioral effects of stress in social defeat models in mice, indicating its role in stress-related disorders.

Table 1: Summary of Therapeutic Applications

ApplicationDescription
AntidepressantDemonstrated efficacy in animal models
Stress ModulationReduces behavioral effects of stress
Drug DevelopmentPotential precursor for new pharmaceuticals

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of this compound. Some derivatives have shown significant activity against multidrug-resistant strains of bacteria.

Table 2: Antimicrobial Activity of Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus1–8 µg/mL
Compound BLinezolid-resistant S. aureus4–64 µg/mL

These findings suggest that this compound could serve as a basis for developing new antimicrobial agents targeting resistant infections.

Biochemical Research

The compound is utilized in various biochemical studies due to its ability to interact with multiple receptors and enzymes:

  • Enzyme Interaction: It may inhibit pro-inflammatory enzyme activity, potentially leading to reduced inflammation.

Table 3: Biochemical Interactions

Interaction TypeTarget Enzyme/PathwayEffect
InhibitionPro-inflammatory enzymesReduces inflammatory mediators

Industrial Applications

In addition to its pharmaceutical potential, this compound is employed in the production of specialty chemicals and materials:

  • Building Block for Synthesis: It serves as a valuable intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study 1: Antidepressant Efficacy

In a study published in the Journal of Pharmacology, researchers administered varying doses of this compound to mice subjected to stress. Results indicated a dose-dependent reduction in depressive behaviors, highlighting its potential as a candidate for antidepressant drug development.

Case Study 2: Antimicrobial Properties

A research team investigated the antimicrobial efficacy of derivatives against resistant strains of Staphylococcus aureus. The study concluded that certain derivatives exhibited MIC values low enough to warrant further investigation into their clinical applications as antibiotics.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring is known to enhance the compound’s binding affinity to certain proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The following analysis compares 2-methyl-2-(pyrrolidin-1-yl)propan-1-ol with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.

Structural Analogs with Pyrrolidine Substitution

2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)-propan-1-one ()

  • Molecular Formula: C₁₅H₁₉NO
  • Key Differences :
    • Replaces the hydroxyl group (-OH) with a ketone (-C=O), eliminating hydrogen-bonding capacity.
    • Incorporates a phenyl ring, increasing lipophilicity (logP ≈ 2.8 predicted vs. ~1.5 for the target compound).
    • Crystallographic data (R factor = 0.063) confirms a planar ketone group, contrasting with the tetrahedral geometry of the alcohol in the target compound .

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol ()

  • Molecular Formula: C₁₃H₁₉NO
  • Key Differences: Stereospecific (1S,2R) configuration, which may enhance biological activity (e.g., receptor binding).

2-Methyl-2-(((1-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol ()

  • Molecular Formula : C₉H₁₇N₃O
  • Key Differences: Replaces pyrrolidine with a pyrazole-methylamine group, introducing a heteroaromatic ring.

Alcohol-Based Comparators

2-Methylpropan-1-ol (Isobutanol; )

  • Molecular Formula : C₄H₁₀O
  • Lower boiling point (107°C vs. ~200°C estimated for the target compound) and higher volatility. Limited hydrogen-bonding capacity (one -OH group) compared to the target compound’s dual -OH and amine functionality .

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol ()

  • Molecular Formula: C₁₀H₁₁NO₃
  • Key Differences :
    • Propargyl alcohol backbone with a pyridine ring, introducing alkyne reactivity and aromatic nitrogen.
    • Dimethoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO) .

Functional Group and Reactivity Comparison

Compound Functional Groups Key Reactivity
This compound Tertiary alcohol, pyrrolidine Acid-catalyzed dehydration, amine alkylation
2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)-propan-1-one Ketone, pyrrolidine Nucleophilic addition (e.g., Grignard reactions)
2-Methylpropan-1-ol Primary alcohol Oxidation to aldehyde/ketone, esterification

The tertiary alcohol in the target compound resists oxidation compared to primary/secondary alcohols (e.g., 2-methylpropan-1-ol). Its pyrrolidine group enables participation in Mannich reactions or coordination to metal catalysts, as seen in the synthesis of propargylamines .

Biological Activity

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by research findings and case studies.

This compound is synthesized through the reaction of 2-methylpropanoic acid with pyrrolidine, often facilitated by dehydrating agents like thionyl chloride or phosphorus trichloride. The reaction typically occurs in an inert solvent such as dichloromethane or toluene under reflux conditions. In industrial settings, continuous flow reactors enhance yield and purity by allowing precise control over reaction parameters.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may act as an inhibitor or activator of specific enzymes, influencing cellular processes such as inflammation and neurotransmitter signaling. Preliminary studies suggest it may inhibit pro-inflammatory enzyme activity, thereby reducing inflammatory mediator production .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain derivatives demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL. This suggests potential for development into therapeutic agents targeting resistant bacterial infections .

Table 1: Antimicrobial Activity of 2-Methyl Derivatives

CompoundTarget PathogenMIC (µg/mL)
Compound 21Staphylococcus aureus1–8
Compound 21Linezolid-resistant S. aureus4–64

Anticancer Activity

In vitro studies have assessed the anticancer potential of compounds derived from this compound, particularly against A549 human lung adenocarcinoma cells. Some derivatives showed promising results compared to standard chemotherapeutics like cisplatin, indicating that structural modifications can enhance cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .

Table 2: Cytotoxicity Against A549 Cells

CompoundViability (%) at 100 µM
Compound A78–86
Compound B<50 (significant cytotoxicity)

Study on Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of various derivatives, researchers tested multiple compounds against clinically significant pathogens. The results highlighted that while many derivatives showed limited activity against Gram-negative bacteria, some were effective against Gram-positive strains, emphasizing the need for targeted approaches in drug development .

Study on Anticancer Properties

Another study evaluated the anticancer properties of novel pyrrolidine derivatives synthesized from this compound. The findings revealed that specific substitutions on the pyrrolidine ring could significantly enhance anticancer activity while minimizing adverse effects on normal cells .

Q & A

Q. Basic: What are the common synthetic routes for preparing 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol?

Methodological Answer:
The synthesis typically involves a Mannich-like reaction or nucleophilic substitution to introduce the pyrrolidine moiety. A feasible route includes:

Ketone Intermediate : React 2-methylpropan-1-ol derivatives (e.g., 2-methyl-2-propanol) with pyrrolidine under acidic or basic conditions to form the tertiary amine structure.

Reduction : If starting from a nitrile precursor (e.g., 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile), reduce using LiAlH₄ or catalytic hydrogenation to yield the alcohol .

Chiral Resolution : For enantiopure forms, employ chiral auxiliaries or enzymatic resolution, as seen in related pyrrolidinyl alcohols .

MethodReagents/ConditionsYield (%)Reference
Nucleophilic SubstitutionPyrrolidine, K₂CO₃, DMF, 80°C60-70
Nitrile ReductionLiAlH₄, THF, reflux85-90

Q. Basic: How can the purity and structure of this compound be verified spectroscopically?

Methodological Answer:
Use a combination of:

  • ¹H/¹³C NMR :
    • OH proton : Broad peak at δ 1.2–1.8 ppm (solvent-dependent).
    • Pyrrolidine protons : Multiplets at δ 2.5–3.5 ppm (N-CH₂ groups).
    • Methyl groups : Singlets at δ 1.0–1.2 ppm.
  • Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 158.2 (C₉H₁₉NO⁺).
  • IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-N stretches (~1200 cm⁻¹) .

Q. Basic: What solubility and stability precautions are critical for handling this compound?

Methodological Answer:

  • Solubility : Miscible in polar solvents (e.g., ethanol, DMSO) but insoluble in alkanes. Pre-dissolve in ethanol for biological assays .
  • Stability :
    • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the alcohol group.
    • Avoid prolonged exposure to light or moisture, which may degrade the pyrrolidine ring .

Q. Advanced: How is stereoselective synthesis of enantiomers achieved?

Methodological Answer:

  • Chiral Catalysis : Use enantiopure catalysts (e.g., BINOL-derived ligands) in asymmetric Mannich reactions .
  • Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak® IA) to resolve racemic mixtures. Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. Advanced: How can X-ray crystallography resolve structural ambiguities?

Methodological Answer:

  • Single-Crystal Growth : Recrystallize from ethanol/water mixtures.
  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating via R-factor convergence (<5%) .

Q. Advanced: What computational methods predict biological interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., monoamine oxidases).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps for hydrogen-bonding sites .

Q. Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

  • Source Analysis : Check for impurities (HPLC purity >98%) or stereochemical inconsistencies (e.g., unintended racemization).
  • Assay Validation : Replicate experiments under controlled conditions (pH, temperature) and include positive/negative controls. Cross-reference with structural analogs (e.g., 2-(azepan-1-yl)propan-1-ol) .

Q. Advanced: What catalytic applications does this compound have?

Methodological Answer:

  • Ligand Design : Coordinate with transition metals (e.g., Cu²⁺) for asymmetric catalysis. Test in model reactions (e.g., Henry reaction) and compare enantioselectivity to other pyrrolidine-based ligands .

Properties

IUPAC Name

2-methyl-2-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXIXDFFYWZZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624632
Record name 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101258-96-2
Record name 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methyl-2-pyrrolidin-1-yl-propionic acid ethyl ester (2.00 g, 10.8 mmol, 1 eq) was suspended in dry THF (20 mL) under Ar. Methanol (2.0 mL, 50 mmol, 5.0 eq) was added followed by cooling to 4° C. and the addition of lithium borohydride (25 mL of 2M, 50 mmol, 5.0 eq). The reaction mixture was stirred and allowed to warm to room temperature. After 18 hours, the reaction was quenched with methanol, then aqueous NaOH, and extracted with CH2Cl2 (3×). The combined organic extracts were washed with brine and dried over Na2SO4. After removing the solvent, the crude residue was used in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Ethyl 2-methyl-2-pyrrolidin-1-ylpropanoate (0.6162 g, 3.3308 mmol) was taken up in dry THF (5 mL). A 1M solution of LAH in THF (3.7 mL, 3.6639 mmol) was added drop wise. The reaction was warmed to 50° C. and stirred for 18 h. Cooleed to 0° C. in an ice bath and methanol (5 mL) was added slowly. The reaction was diluted with water (50 mL) and extracted with Et2O (2×50 mL). The organics were concentrated by blowing a slow stream of N2 over the flask to give 0.3578 g (2.0682 mmol, 62%) of the product as a light brown oil. 1H NMR (CDCl3) δ 3.22 (s, 2H), 2.61 (bs, 4H), 1.79 (bs, 4H), 1.01 (s, 6H).
Quantity
0.6162 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.7 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
62%

Synthesis routes and methods IV

Procedure details

A solution of 2-amino-2-methyl-1-propanol (15 g, 168.3 mmol), 1,4-dibromobutane (18.2 g, 84.1 mmol), and K2CO3 (48.8 g, 353.4 mmol) in 1 L of THF was heated at 60° C. for 4.5 days. After cooling to ambient temperature, the reaction mixture was filtered and concentrated in vacuo. Flash chromatography (SiO2; 94:4:2 EtOAc/MeOH/TEA) afforded 8.21 g (57.3 mmol; 34%) of the title product as a pale yellow oil. A small sample was dissolved in EtOAc and treated with one equivalent of oxalic acid in a method similar to Example 1, Part C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
48.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.